Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClO₃ and a molecular weight of 204.65 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system fused with an oxirane ring and a carboxylate ester group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity .
Preparation Methods
The synthesis of Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. One common synthetic route includes the cyclization of a chlorinated precursor in the presence of a base, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or other reduced products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity . The chlorine atom and ester group also contribute to its reactivity, enabling it to participate in various chemical transformations within biological systems .
Comparison with Similar Compounds
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
These compounds share similar spirocyclic structures but differ in their substituents, which can significantly affect their chemical properties and reactivity.
Properties
Molecular Formula |
C9H13ClO3 |
---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-12-7(11)9(10)8(13-9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
NRIQZPALXHGKRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCCC2)Cl |
Origin of Product |
United States |
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